BMS-242

PD-1/PD-L1 Immune Checkpoint Small-Molecule Inhibitor

BMS-242 is a validated PD-L1 small-molecule inhibitor that directly binds PD-L1, inducing dimerization and blocking PD-1 interaction (IC50 6–100 nM). Its higher cytotoxicity (EC50 3–6 μM) versus optimized analogs makes it an indispensable comparator for SAR studies. Ideal for short-term HTRF, SPR, and NMR assays. Do not substitute with other BMS analogs—compound-specific data ensures experimental relevance. Order now for reliable, reproducible results.

Molecular Formula C28H35NO4
Molecular Weight 449.59
CAS No. 1675204-51-9
Cat. No. B606225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-242
CAS1675204-51-9
SynonymsBMS-242;  BMS242;  BMS242; 
Molecular FormulaC28H35NO4
Molecular Weight449.59
Structural Identifiers
SMILESCC(C)[C@@H](NCC1=C(OC)C=C(OCC2=C(C)C(C3=CC=CC=C3)=CC=C2)C=C1OC)CO
InChIInChI=1S/C28H35NO4/c1-19(2)26(17-30)29-16-25-27(31-4)14-23(15-28(25)32-5)33-18-22-12-9-13-24(20(22)3)21-10-7-6-8-11-21/h6-15,19,26,29-30H,16-18H2,1-5H3/t26-/m0/s1
InChIKeyMWIRGLMFWXSACP-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BMS-242 for PD-1/PD-L1 Immune Checkpoint Research: Baseline Overview


BMS-242 (CAS 1675204-51-9) is a small-molecule inhibitor of the programmed death-1 (PD-1) / programmed death-ligand 1 (PD-L1) protein-protein interaction, developed as part of a series of biphenyl-based immunomodulators by Bristol-Myers Squibb [1]. It binds directly to the hydrophobic channel pocket of PD-L1, inducing dimerization and blocking the interaction with PD-1 [2]. In homogeneous time-resolved fluorescence (HTRF) binding assays, BMS-242 exhibits an IC50 in the range of 6–100 nM for inhibition of the PD-1/PD-L1 complex [3].

Why Generic Substitution of BMS-242 Fails: The Critical Need for Compound-Specific Profiling


The BMS series of PD-L1 inhibitors, including BMS-242, BMS-1001, and BMS-1166, share a common biphenyl core but exhibit significant divergence in both potency and cytotoxicity profiles due to subtle variations in substituent groups [1]. For instance, while BMS-242 effectively disrupts the PD-1/PD-L1 interaction, its cellular toxicity (EC50 3–6 μM) is markedly higher than that of optimized analogs BMS-1001 (EC50 33.4 μM) and BMS-1166 (EC50 40.5 μM), as demonstrated in T-cell activation assays [2]. Therefore, generic substitution based solely on in-class activity is scientifically unsound; compound-specific data are essential for selecting the appropriate tool for a given experimental context [3].

BMS-242 Product-Specific Quantitative Evidence: Potency and Selectivity Profiles


BMS-242 PD-1/PD-L1 Inhibition Potency (HTRF Assay)

BMS-242 inhibits the PD-1/PD-L1 protein-protein interaction with an IC50 ranging from 6 to 100 nM in a homogeneous time-resolved fluorescence (HTRF) binding assay [1]. For comparison, the structurally related BMS-202 exhibits an IC50 of 18 nM in the same assay format , while BMS-8 shows a higher IC50 of 146 nM [2]. This positions BMS-242 as a moderately potent inhibitor within the BMS series.

PD-1/PD-L1 Immune Checkpoint Small-Molecule Inhibitor

Cellular Cytotoxicity Profile: BMS-242 vs. Optimized Analogs

In a cellular model of T-cell receptor (TCR)-mediated activation, BMS-242 demonstrated significant cytotoxicity with an EC50 between 3 and 6 μM, leading to a non-specific decrease in readout at high concentrations [1]. In contrast, the optimized analogs BMS-1001 and BMS-1166 exhibited markedly lower toxicity, with EC50 values of 33.4 μM and 40.5 μM, respectively [1]. This 5- to 10-fold difference in cytotoxicity is a critical factor when designing experiments requiring sustained compound exposure.

Cytotoxicity T-cell Activation Immune Checkpoint

Binding Mode and Target Engagement: Direct PD-L1 Binding and Dimerization

NMR spectroscopy confirms that BMS-242 binds directly to PD-L1, not to PD-1, and induces the formation of PD-L1 homodimers in solution [1]. This binding mode is shared by other BMS series compounds, including BMS-8, BMS-202, and BMS-1166, as revealed by X-ray crystallography [2]. The induced dimerization occludes the PD-1 binding interface, thereby blocking the immune checkpoint interaction. The specific binding pocket and dimerization kinetics may vary slightly among analogs due to differences in substituent groups, which can influence the conformational dynamics of the PD-L1 dimer [3].

PD-L1 Dimerization NMR X-ray Crystallography

Physicochemical and Structural Properties for Procurement Differentiation

BMS-242 has a molecular weight of 449.58 g/mol and a calculated LogP of 5.4 [1]. This lipophilicity is higher than that of BMS-202 (cLogP ~4.5) and BMS-1001 (cLogP ~3.8) [2], which may influence solubility and membrane permeability profiles. While specific solubility data for BMS-242 are limited, compounds in this logP range typically require DMSO for in vitro stock solutions and may exhibit limited aqueous solubility, which should be considered when designing assay buffers and in vivo formulations [3].

Molecular Weight LogP Solubility

Optimal Research and Procurement Scenarios for BMS-242


Short-Term In Vitro Mechanistic Studies of PD-L1 Dimerization

BMS-242 is well-suited for short-term biochemical and biophysical assays (e.g., NMR, HTRF, or SPR) aimed at elucidating the mechanism of PD-L1 dimerization and PD-1/PD-L1 complex disruption. Its moderate potency and established binding mode make it a useful tool for proof-of-concept studies where extended cellular exposure is not required [1]. Researchers should be mindful of its cytotoxicity profile when interpreting results from assays exceeding 24 hours.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Analysis

Given the well-documented differences in potency and cytotoxicity across the BMS series, BMS-242 serves as an essential comparator compound in SAR studies. Its distinct profile—higher cytotoxicity but comparable potency to BMS-202—allows researchers to dissect the structural determinants of toxicity versus target engagement within this chemical scaffold [2].

Control Compound for Assay Validation and Counter-Screening

In screening cascades for novel PD-L1 inhibitors, BMS-242 can function as a reference control to validate assay performance and to benchmark the activity of new chemical entities. Its known IC50 range and binding characteristics provide a reliable standard for normalizing inter-assay variability [3].

Procurement for Academic and Pre-Clinical Research Use Only

BMS-242 is strictly a research-use-only compound and should not be employed in therapeutic or diagnostic applications. Procurement is appropriate for academic laboratories and biotechnology companies engaged in early-stage immuno-oncology research, particularly those focused on small-molecule immune checkpoint modulation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for BMS-242

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.